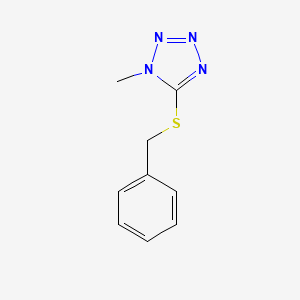![molecular formula C18H25N7O B12264417 4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12264417.png)
4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine and pyridazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the pyridazine and pyrimidine intermediates. The key steps include:
Formation of the Pyridazine Intermediate: This involves the reaction of 6-methylpyridazine with appropriate reagents to introduce the desired functional groups.
Formation of the Pyrimidine Intermediate: This involves the reaction of 2-chloropyrimidine with piperazine to form the pyrimidine-piperazine intermediate.
Coupling Reaction: The final step involves coupling the pyridazine and pyrimidine intermediates with morpholine under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridazine rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Applications De Recherche Scientifique
4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of ER Stress: Reducing the expression of endoplasmic reticulum chaperones.
Inhibition of Apoptosis: Decreasing the levels of apoptosis markers such as cleaved caspase-3.
Inhibition of NF-kB Pathway: Reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-methylpyridazin-3-yl)benzoic acid
- 1-(2-Pyrimidyl)piperazine
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
4-{6-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific combination of pyrimidine, pyridazine, and morpholine moieties, which confer distinct chemical and biological properties. Its potential neuroprotective and anti-inflammatory effects make it a promising candidate for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C18H25N7O |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-[6-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H25N7O/c1-14-3-4-16(22-21-14)23-5-7-25(8-6-23)18-19-15(2)13-17(20-18)24-9-11-26-12-10-24/h3-4,13H,5-12H2,1-2H3 |
Clé InChI |
AQJTUKSQIQAENO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12264336.png)
![5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264338.png)
![4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12264342.png)

![N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264358.png)
![N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12264366.png)
![4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12264367.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxolane-3-carboxamide](/img/structure/B12264389.png)
![4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12264390.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12264396.png)
![4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264403.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264404.png)
![4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12264405.png)
